ALDH3A1 Inhibitory Potency vs. Benzaldehyde and 2,4-Difluorobenzaldehyde
2,4-Difluoro-6-methylbenzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a key target in cancer stem cell research, with a reported IC50 of 2,100 nM [1]. This is in stark contrast to unsubstituted benzaldehyde, which serves as the natural substrate for this enzyme and does not act as an inhibitor under comparable conditions. While direct IC50 data for the closest analog, 2,4-difluorobenzaldehyde, is not publicly available against this specific target, class-level inference suggests the 6-methyl group significantly contributes to this binding affinity, as 2,4-difluorobenzaldehyde is a simpler electrophile and not typically characterized as an ALDH inhibitor .
| Evidence Dimension | IC50 (Inhibitory Concentration) |
|---|---|
| Target Compound Data | 2,100 nM |
| Comparator Or Baseline | Benzaldehyde (no inhibition) / 2,4-Difluorobenzaldehyde (data not available) |
| Quantified Difference | >2,100 nM difference vs. baseline (benzaldehyde) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, followed by substrate addition by spectrophotometric analysis [1]. |
Why This Matters
This activity profile, while not sub-micromolar, positions 2,4-difluoro-6-methylbenzaldehyde as a structurally informative starting point or intermediate for developing more potent ALDH3A1 inhibitors, a utility not shared by the simpler 2,4-difluorobenzaldehyde.
- [1] BindingDB. CHEMBL1890994::US9328112, A24. ALDH3A1 Inhibition Data. 2014. View Source
